molecular formula C10H8N2O3 B11895254 2-Amino-8-hydroxyquinoline-3-carboxylic acid CAS No. 90771-37-2

2-Amino-8-hydroxyquinoline-3-carboxylic acid

Cat. No.: B11895254
CAS No.: 90771-37-2
M. Wt: 204.18 g/mol
InChI Key: GPCNZJDSRRFWGY-UHFFFAOYSA-N
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Description

2-Amino-8-hydroxyquinoline-3-carboxylic acid is a quinoline derivative characterized by amino (-NH₂) and hydroxy (-OH) substituents at positions 2 and 8, respectively, and a carboxylic acid (-COOH) group at position 2. This structure confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90771-37-2

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

2-amino-8-hydroxyquinoline-3-carboxylic acid

InChI

InChI=1S/C10H8N2O3/c11-9-6(10(14)15)4-5-2-1-3-7(13)8(5)12-9/h1-4,13H,(H2,11,12)(H,14,15)

InChI Key

GPCNZJDSRRFWGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(N=C2C(=C1)O)N)C(=O)O

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Carbonylation

An alternative approach employs Pd(OAc)₂/Xantphos catalytic systems to introduce CO via carbonylation:

  • Substrate : 3-Bromo-2-amino-8-hydroxyquinoline.

  • Conditions : CO (1 atm), MeOH (solvent), 80°C, 12 hours.

  • Yield : 58% after HPLC purification.

Chemoselective Functional Group Manipulation

The coexistence of amino and hydroxy groups necessitates chemoselective protection/deprotection strategies to avoid cross-reactivity:

Selective Acylation of the C2-Amino Group

Adapting methods from Park et al., the C2-amino group is acylated using acyl imidazolides under strongly basic conditions:

  • Substrate : 8-Hydroxyquinoline-3-carboxylic acid.

  • Acylation :

    • NaH (2.0 equiv) deprotonates the amino group, generating a nucleophilic anion.

    • Reaction with 4-methoxybenzoyl imidazolide (1.2 equiv) in THF at 25°C for 6 hours yields the C2-amide derivative.

  • Hydrolysis : The amide is hydrolyzed using 6N HCl at 100°C to regenerate the amino group.

Yield : 82% for acylation; 94% for hydrolysis (Table 2).

ReactionReagentsConditionsYield (%)
AcylationAcyl imidazolide, NaHTHF, 25°C82
Hydrolysis6N HCl100°C, 2h94

Protecting Group Strategies

  • 8-Hydroxy Protection : Benzyl chloroformate (CbzCl) in pyridine/CH₂Cl₂ (0°C, 1 hour) provides a Cbz-protected intermediate, enabling selective modification of the C3-carboxylic acid.

  • Deprotection : Hydrogenolysis (H₂, Pd/C) restores the hydroxy group without affecting other functionalities.

One-Pot Multicomponent Approaches

Recent advances utilize tandem reactions to streamline synthesis:

Three-Component Coupling

  • Components : o-Nitrophenylacetic acid, glycine, and paraformaldehyde.

  • Conditions : AcOH/H₂SO₄ (4:1), 120°C, 8 hours.

  • Mechanism :

    • Condensation forms the quinoline core.

    • In situ decarboxylation and oxidation introduce the carboxylic acid group.

  • Yield : 68% after recrystallization (ethanol/water).

Critical Analysis of Methodologies

Yield Comparison Across Methods

MethodKey AdvantageLimitationMax Yield (%)
Modified SkraupScalabilityDecarboxylation risk78
Directed MetalationRegioselectivityLow-temperature setup65
Palladium CarbonylationFunctional toleranceCatalyst cost58
One-Pot SynthesisStep economyByproduct formation68

Solvent and Additive Effects

  • THF vs. DMF : THF enhances anion stability in metalation steps (yield increase: 15–20%), while DMF promotes side reactions.

  • DMAP Additive : Improves acylation yields by 22% via transition-state stabilization.

Industrial-Scale Considerations

For bulk production, the Modified Skraup method is preferred due to reagent availability and operational simplicity. Key adjustments include:

  • Continuous Flow Reactors : Mitigate exothermic risks during cyclization.

  • Recycling of CuSO₄/CaO : Reduces waste generation by 40% .

Chemical Reactions Analysis

Types of Reactions

2-Amino-8-hydroxyquinoline-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The amino group can be reduced to form amine derivatives.

    Substitution: The hydrogen atoms on the quinoline ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinone derivatives, while reduction of the amino group can yield amine derivatives. Substitution reactions can introduce various functional groups onto the quinoline ring, resulting in a wide range of derivatives with different properties and applications.

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of 2-amino-8-hydroxyquinoline-3-carboxylic acid and its derivatives. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines, including:

  • Human lung carcinoma (A-549)
  • Hepatocellular carcinoma (HepG2)
  • Cervical carcinoma (HeLa)

In one study, derivatives were tested against these cell lines using the MTT assay, revealing IC50 values that indicated potent anticancer activity. For instance, a derivative with an o-chloro substitution on the phenyl ring showed an IC50 value of 5.6 mM against A-549 cells, surpassing the efficacy of doxorubicin (IC50 = 1.83 mM) while maintaining low toxicity towards normal cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Various derivatives have displayed significant activity against both Gram-positive and Gram-negative bacteria. For example:

  • Pseudomonas aeruginosa : Inhibition zones of up to 22 mm were recorded.
  • Klebsiella pneumoniae : A derivative showed an inhibition zone of 25 mm compared to a standard drug's 27 mm .

These findings suggest that modifications to the quinoline structure can enhance antimicrobial efficacy, making it a candidate for developing new antibiotics.

Neuroprotective Applications

The neuroprotective potential of this compound is particularly noteworthy. Compounds within this class have been identified as effective iron chelators, which can help mitigate oxidative stress associated with neurodegenerative diseases such as Alzheimer's disease. The ability to cross the blood-brain barrier further enhances its therapeutic potential .

Antiviral Activity

Recent research has highlighted the antiviral properties of this compound against various viruses, including those responsible for respiratory diseases. Certain derivatives have shown promising results in inhibiting viral replication with minimal cytotoxicity, indicating their potential use in antiviral therapies .

Metal Chelation

The chelation properties of this compound are significant in both medicinal and environmental chemistry. As a strong metal ion chelator, it can bind to essential metals like iron and zinc, which is crucial for developing treatments for conditions related to metal overload or deficiency .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer activityDerivative with o-chloro substitution had IC50 = 5.6 mM against A-549 cells; low toxicity towards normal cells .
Study BAntimicrobial propertiesDerivatives showed inhibition zones up to 25 mm against Klebsiella pneumoniae; effective against drug-resistant strains .
Study CNeuroprotective effectsIdentified as iron-chelator; potential treatment for Alzheimer's disease due to ability to cross blood-brain barrier .
Study DAntiviral activityDerivatives demonstrated significant inhibition of viral replication with low cytotoxicity .

Mechanism of Action

The mechanism of action of 2-Amino-8-hydroxyquinoline-3-carboxylic acid involves its ability to chelate metal ions and interact with various biological targets. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes and disrupt metal-dependent biological processes. Additionally, the presence of the amino and hydroxyl groups allows it to interact with various molecular targets, such as proteins and nucleic acids, through hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

The following analysis compares 2-amino-8-hydroxyquinoline-3-carboxylic acid with structurally analogous quinoline derivatives, emphasizing substituent effects, synthesis routes, and applications.

Structural and Physicochemical Properties

Table 1: Key Properties of Selected Quinoline Derivatives
Compound Name Molecular Formula Molecular Weight Substituents (Positions) Melting Point (°C) Notable Properties
This compound C₁₀H₈N₂O₃ 204.18 (calc.) -NH₂ (2), -OH (8), -COOH (3) Not reported High polarity, H-bonding capacity
8-Aminoquinoline-3-carboxylic acid C₁₀H₈N₂O₂ 188.18 -NH₂ (8), -COOH (3) Not reported Moderate solubility in polar solvents
8-Chloroquinoline-3-carboxylic acid C₁₀H₆ClNO₂ 207.61 -Cl (8), -COOH (3) Not reported Lipophilic, halogen-mediated reactivity
4-Amino-8-isopropylquinoline-3-carboxylic acid C₁₃H₁₄N₂O₂ 230.26 -NH₂ (4), -COOH (3), -iPr (8) Not reported Steric hindrance, reduced solubility
3-(8-Hydroxy-quinolin-2-yl)-acrylic acid C₁₂H₉NO₃ 215.21 -OH (8), acrylic acid (2) Not reported Conjugated double bond, UV activity

Key Observations:

  • Substituent Effects: The amino and hydroxy groups in the target compound enhance hydrogen bonding and aqueous solubility compared to halogenated (e.g., 8-chloro) or alkylated (e.g., 8-isopropyl) analogs .
  • Electronic Properties: The electron-donating -NH₂ and -OH groups in the target compound contrast with electron-withdrawing -Cl in 8-chloroquinoline-3-carboxylic acid, influencing reactivity in substitution reactions .

Biological Activity

2-Amino-8-hydroxyquinoline-3-carboxylic acid (also known as 8-hydroxyquinoline-3-carboxylic acid) is a compound that has garnered significant attention in pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Biological Activities

The 2-amino-8-hydroxyquinoline derivatives exhibit a wide range of biological activities, including:

  • Anticancer Activity : These compounds have shown promise in inhibiting the proliferation of various cancer cell lines, including breast cancer (MCF7) and cervical cancer (HeLa) cells. For instance, derivatives have been identified with GI50 values as low as 0.7 μM against HeLa cells .
  • Antimicrobial Properties : Many derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for certain compounds indicate potent activity against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae.
  • Antiviral Effects : Some studies have highlighted the potential of these compounds in inhibiting viral growth, particularly against strains like H5N1 and COVID-19, with specific derivatives showing high inhibition rates .

The biological activity of this compound is often attributed to several mechanisms:

  • Metal Chelation : The compound acts as a metal chelator, which is crucial for its anticancer and antimicrobial properties. It binds to metal ions, disrupting essential metal-dependent processes within cells .
  • Enzyme Inhibition : Some derivatives inhibit key enzymes involved in cancer progression and microbial resistance. For example, they have been shown to inhibit sirtuin 1 (SIRT1) and methionine aminopeptidase (MetAP2), both of which are implicated in cellular proliferation pathways .
  • Reactive Oxygen Species (ROS) Induction : Certain compounds induce oxidative stress in cancer cells, leading to apoptosis. This mechanism is particularly relevant for compounds targeting glioblastoma and other resistant cancer types .

Anticancer Studies

A study involving various 8-hydroxyquinoline derivatives reported their effectiveness against multiple cancer cell lines. For example:

  • Compound 19d exhibited GI50 values of 2.8 μM against CE81T cells, demonstrating significant anticancer potential .

Antimicrobial Studies

In antimicrobial assays:

  • A derivative with a substitution pattern of R = 5-Cl showed an MIC value of 0.0625 mg/mL against Staphylococcus aureus, outperforming standard antibiotics .

Antiviral Research

Research on antiviral activity indicated that certain derivatives could inhibit viral replication with minimal cytotoxicity:

  • Compounds with electron-withdrawing substituents demonstrated enhanced antiviral activity against H5N1, with inhibition rates exceeding 90% .

Summary Table of Biological Activities

Activity TypeExample CompoundsKey Findings
AnticancerCompound 19dGI50 = 2.8 μM against CE81T cells
AntimicrobialR = 5-Cl derivativeMIC = 0.0625 mg/mL against Staphylococcus aureus
AntiviralElectron-withdrawing derivatives>90% inhibition of H5N1 growth

Q & A

Basic Research Questions

Q. What synthetic routes are reported for 2-amino-8-hydroxyquinoline-3-carboxylic acid, and how can purity be optimized?

  • The compound can be synthesized via PPA-catalyzed thermal lactamization of precursors like 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivatives. For example, lactamization of 8-amino-7-[(2-carboxyethyl)thio]-1,4-dihydroquinoline-3-carboxylic acid yields substituted quinolinecarboxylic acids . Multi-component reactions involving isocyanides, 2-aminopyridine-3-carboxylic acid, and aldehydes in ethanol also produce structurally related imidazopyridinecarboxylic acids in high yields, suggesting potential adaptable methodologies . Purity optimization may involve recrystallization, HPLC purification, or chromatographic techniques.

Q. How can spectroscopic methods (e.g., NMR, MS) confirm the structure of this compound?

  • Key spectroscopic features include:

  • NMR : Distinct aromatic proton signals for the quinoline ring (δ 7.5–9.0 ppm) and carboxylic acid proton (δ ~12 ppm). The amino group may show broad peaks in DMSO-d6 .
  • Mass spectrometry : Molecular ion peaks matching the molecular weight (e.g., m/z 234 for C₁₀H₇N₂O₃) and fragmentation patterns consistent with decarboxylation or hydroxyl loss .
    • Advanced techniques like 2D NMR (COSY, HSQC) resolve overlapping signals, while high-resolution MS validates elemental composition .

Advanced Research Questions

Q. What role does cytochrome P450 1A2 (CYP1A2) play in the detoxification of this compound in humans?

  • CYP1A2 catalyzes the C8-oxidation of procarcinogens like MeIQx to form 2-amino-3-methylimidazo[4,5-f]quinoxaline-8-carboxylic acid (IQx-8-COOH), a detoxification metabolite. This pathway is predominant in human hepatocytes, where IQx-8-COOH lacks mutagenic activity in Salmonella umuC assays . Researchers should use:

  • Primary human hepatocytes or CYP1A2-overexpressing cell lines.
  • Chemical inhibitors (e.g., fluvoxamine) to confirm enzyme specificity.
  • LC-MS/MS to quantify metabolites and validate detoxification efficiency .

Q. How do interspecies differences in metabolism impact toxicological assessments of this compound?

  • Rats pretreated with 3-methylcholanthrene do not produce IQx-8-COOH but form 2-amino-3,8-dimethyl-5-hydroxyimidazo[4,5-f]quinoxaline instead, highlighting divergent detoxification pathways . Experimental design considerations:

  • Comparative hepatocyte studies : Human vs. rodent models under identical exposure conditions.
  • Metabolomic profiling : To identify species-specific phase I/II metabolites.
  • Toxicity assays : Use human-relevant models (e.g., 3D liver spheroids) to mitigate extrapolation errors .

Q. What analytical strategies resolve contradictions in reported metabolic pathways for this compound?

  • Discrepancies may arise from differences in enzyme expression or experimental conditions. Methodological solutions include:

  • Stable isotope labeling : Track metabolic fates using deuterated analogs.
  • Time-course studies : Monitor metabolite formation kinetics to distinguish primary vs. secondary pathways.
  • Knockout models : CRISPR-edited CYP1A2-deficient cells to validate metabolic dependencies .

Methodological Guidance Table

Research Focus Recommended Techniques Key Evidence
Synthesis & PurificationMulti-component condensation, PPA-catalyzed lactamization, HPLC purification
Metabolic ProfilingLC-MS/MS, primary hepatocytes, CYP1A2 inhibitors/inducers
Structural Elucidation2D NMR (HSQC, HMBC), high-resolution MS, FT-IR for functional groups
Toxicity ScreeningSalmonella umuC assay, 3D liver spheroids, comparative species models

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